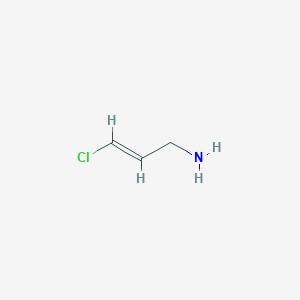

3-Chloroprop-2-en-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H6ClN |

|---|---|

Molecular Weight |

91.54 g/mol |

IUPAC Name |

(E)-3-chloroprop-2-en-1-amine |

InChI |

InChI=1S/C3H6ClN/c4-2-1-3-5/h1-2H,3,5H2/b2-1+ |

InChI Key |

ZOGFQDXLOXDFHI-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/Cl)N |

Canonical SMILES |

C(C=CCl)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloroprop 2 En 1 Amine and Its Functionalized Derivatives

Classical and Established Synthetic Pathways

Traditional methods for synthesizing 3-chloroprop-2-en-1-amine and its derivatives often rely on foundational organic reactions and commercially available halogenated precursors.

Preparation from Readily Available Halogenated Propene Precursors

A common and direct method for the synthesis of this compound involves the use of 1,3-dichloropropene (B49464) as a starting material. This process typically involves the reaction of 1,3-dichloropropene with a source of ammonia (B1221849) or an amine. For instance, reacting 1,3-dichloropropene with potassium phthalimide, followed by hydrazinolysis, yields 3-chloroallylamine hydrochloride. doi.orgnih.gov This approach, known as the Gabriel synthesis, is effective for producing both cis and trans isomers of the target compound. nih.gov The isomers can then be separated by fractional crystallization. doi.org

Another approach involves the direct ammonolysis of 1,2,3-trichloropropane (B165214) with liquid ammonia to produce 2-chloroallylamine. researchgate.net The reaction conditions, such as temperature, reaction time, and the molar ratio of ammonia to the trichloropropane, are crucial for optimizing the selectivity and conversion to the desired product. researchgate.net

The reaction of 1,3-dichloropropan-2-ol with an excess of ammonia can also be used, resulting in a substitution reaction. askfilo.com Similarly, the reaction of 1,3-dichloropropene with hydroxylamine (B1172632) in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide has been reported to yield O-(3-chloro-2-propenyl) hydroxylamine. google.com

Allylation of Nitrogen-Containing Substrates with Dichloropropene Isomers

The allylation of various nitrogen-containing compounds with isomers of dichloropropene is a versatile method for creating functionalized derivatives of this compound. This method allows for the introduction of the 3-chloroallyl group onto a range of substrates, including anilines and other amines.

For example, the reaction of anilines with 1,3-dichloropropene can yield N-(3-chloroallyl)anilines. usda.gov The reaction conditions can be controlled to favor mono- or di-allylation. libretexts.org Similarly, secondary amines can be alkylated with trans-1,3-dichloropropene to produce the corresponding tertiary amines, with the reaction often retaining the stereochemistry of the double bond. researchgate.net The allylation of amines with 2,3-dichloropropene has also been reported. google.comlycoming.edu

The following table summarizes representative examples of allylation reactions using dichloropropene isomers.

| Amine Substrate | Dichloropropene Isomer | Product | Reference |

| Aniline | 1,3-dichloropropene | N-(3-chloroallyl)aniline | usda.gov |

| Secondary amines | trans-1,3-dichloropropene | Tertiary amines | researchgate.net |

| Anilines | 2,3-dichloropropene | N-allylanilines | google.com |

Synthesis via Related Chloroacrolein Derivatives from Mucochloric Acid

Mucochloric acid serves as a valuable precursor for the synthesis of 3-amino-2-chloroacrolein, a related chloroacrolein derivative. A well-documented method involves reacting mucochloric acid with an alcohol, such as isopropyl alcohol, to form an intermediate dichloropropenaldehyde derivative. This intermediate is then treated with aqueous ammonia, often with a catalyst like formic acid, to substitute a chlorine atom with an amino group, yielding 3-amino-2-chloroacrolein. This process can achieve high purity and yield.

Mucochloric acid itself can be prepared by reacting furfural (B47365) with chlorine in an aqueous solution of hydrochloric acid. google.com It is a versatile compound used in the synthesis of various organic compounds due to its reactive chlorine groups, double bond, and carbonyl and carboxyl functionalities. google.comnih.gov

Routes Involving Chloroacetaldehyde (B151913) as a Starting Material

Chloroacetaldehyde is a bifunctional molecule that can be used as a building block for various heterocyclic compounds and other organic molecules. wikipedia.orgnih.govt3db.ca While direct synthesis of this compound from chloroacetaldehyde is not a primary route, chloroacetaldehyde is a key intermediate in some related syntheses. For instance, it is a metabolite in the degradation of 1,2-dichloroethane. wikipedia.org It can be produced by the chlorination of aqueous vinyl chloride. wikipedia.org Chloroacetaldehyde can be used in reactions with primary amines and other reagents to synthesize thiazole (B1198619) derivatives. researchgate.net

Advanced Catalytic Synthetic Approaches

Modern synthetic chemistry often employs catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has also benefited from the development of advanced catalytic systems.

Transition Metal-Catalyzed Transformations

Transition metal catalysts, particularly those based on palladium and iron, have proven to be highly effective in the synthesis of allylamines and their derivatives.

Palladium-catalyzed reactions are widely used in the formation of carbon-nitrogen bonds. researchgate.net For instance, palladium-catalyzed coupling reactions can be used to synthesize N-(2E,4)- and N-(2Z,4)-enyne cyclic amines from (2E)- and (2Z)-3-chloroprop-2-en-1-ylamines and alkynes. researchgate.net Palladium catalysis has also been employed in the synthesis of the drug Terbinafine, starting from (E)-1,3-dichloropropene. researchgate.net The use of palladium catalysts often allows for high chemoselectivity and tolerance of various functional groups. researchgate.net

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally friendly alternative. A general method for synthesizing trans- and cis-allylamines involves the iron-catalyzed cross-coupling of Grignard reagents with stereochemically pure 3-chloroprop-2-en-1-amines. researchgate.net These chloroamine precursors are prepared by the allylation of amines with commercially available 1,3-dichloropropene isomers. researchgate.net This methodology has been successfully applied to the synthesis of the antihistamine drug Cinnarizine (B98889). researchgate.net

The following table provides examples of transition metal-catalyzed syntheses.

| Catalyst System | Reactants | Product Type | Reference |

| Pd-Cu | (2E)- and (2Z)-3-chloroprop-2-en-1-ylamines, alkynes | (2E,4)- and (2Z,4)-enyne cyclic amines | researchgate.net |

| Palladium | (E)-1,3-dichloropropene, neohexene, N-methyl-(1-naphthylmethyl)amine | (E)-Terbinafine | researchgate.net |

| Iron | 3-chloroprop-2-en-1-amines, Grignard reagents | trans- and cis-allylamines | researchgate.net |

| Iron | 1-[(2E)-3-chloroprop-2-en-1-yl]-4-(diphenylmethyl)piperazine, phenylmagnesium chloride | Cinnarizine | researchgate.net |

Iron-Catalyzed Cross-Coupling Reactions of 3-Chloroprop-2-en-1-amines with Organometallic Reagents

A general and efficient method for the synthesis of various trans- and cis-allylamines involves the iron-catalyzed cross-coupling of stereochemically pure 3-chloroprop-2-en-1-amines with Grignard reagents. researchgate.net This approach is significant because it utilizes iron, an inexpensive and abundant metal, as a catalyst. researchgate.net The starting 3-chloroprop-2-en-1-amines are readily prepared through the allylation of amines with commercially available isomers of 1,3-dichloropropene. researchgate.net

This methodology has been successfully applied to the synthesis of complex amine derivatives and pharmacologically relevant molecules. For instance, the antifungal drug Naftifine was prepared in high yield (89%) and with excellent stereoselectivity via an iron-catalyzed coupling of an (E)-chloroolefin and a phenyl Grignard reagent. researchgate.net Similarly, Cinnarizine was synthesized in high yield by coupling phenylmagnesium chloride with 1-[(2E)-3-chloroprop-2-en-1-yl]-4-(diphenylmethyl)piperazine. researchgate.net The synthesis of the smooth muscle relaxant Alverine has also been achieved through an iron-catalyzed double cross-coupling reaction. researchgate.net

The reaction typically proceeds under mild conditions and is notable for its high rate. researchgate.netgoogle.com The use of organomagnesium reagents is common, though the scope can be extended to other organometallic reagents. google.com

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions

| Substrate | Organometallic Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| (E)-chloroolefin amine derivative | Phenyl Grignard reagent | Naftifine | 89% | researchgate.net |

| 1-[(2E)-3-chloroprop-2-en-1-yl]-4-(diphenylmethyl)piperazine | Phenylmagnesium chloride | Cinnarizine | High | researchgate.net |

| (2E)-3-chloro-N-[(2E)-3-chloroprop-2-en-1-yl]-N-ethylprop-2-en-1-amine | Phenylmagnesium bromide | Alverine | High | researchgate.net |

Palladium-Copper-Catalyzed Coupling Reactions for Enyne Derivatives

A stereoselective method for synthesizing (2E,4)- and (2Z,4)-enyne cyclic amines has been developed utilizing a palladium-copper co-catalyzed coupling reaction. researchgate.netresearchgate.net This reaction couples stereoisomeric (2E)- and (2Z)-3-chloroprop-2-en-1-ylamines with various alkynes. researchgate.netresearchgate.net

Enyne structures are important building blocks in organic synthesis, serving as precursors for conjugated dienes and polysubstituted benzenes. google.com The Sonogashira coupling, which typically involves a palladium-copper catalyst system to couple vinyl halides with terminal alkynes, is a prevalent method for creating 1,3-enynes. google.com While palladium-only systems can also catalyze enyne coupling, the dual Pd-Cu system is highly effective for this transformation involving allylamine (B125299) derivatives. organic-chemistry.org The development of copper-catalyzed, palladium-free methods is also an area of active research to reduce costs, but the combined system remains a powerful tool. google.comrsc.org

Radical-Mediated Synthesis

Radical reactions offer alternative pathways for the synthesis and functionalization of organic compounds. For derivatives of this compound, radical-mediated hydrosilylation and subsequent cyclization are notable methodologies.

Hydrosilylation Reactions in Aqueous Media Initiated by Silyl (B83357) Radicals

The radical-mediated hydrosilylation of the carbon-carbon double bond in allylamine derivatives, such as prop-2-en-1-amine, can be effectively carried out in aqueous media. conicet.gov.arconicet.gov.ar This reaction is typically performed using tris(trimethylsilyl)silane (B43935), (Me₃Si)₃SiH, as the hydrosilylating agent, with silyl radicals generated through thermal or photochemical initiation. conicet.gov.arresearchgate.net

For water-soluble substrates like prop-2-en-1-amine, the reaction often requires a chain carrier, such as the thiol 2-mercaptoethanol, to proceed efficiently. conicet.gov.ar In the absence of a thiol, poor yields of the hydrosilylated product are observed. conicet.gov.ar The reaction can be initiated thermally using an azo-initiator like 1,1´-azobis(cyclohexanecarbonitrile) (ACCN) or photochemically with UV light (254 nm). conicet.gov.arconicet.gov.ar These methods provide good to excellent yields of the hydrosilylated products. conicet.gov.arconicet.gov.ar

Table 2: Hydrosilylation of Prop-2-en-1-amine in Water with (Me₃Si)₃SiH

| Initiation Method | Product(s) | Global Yield | Relative Product Yield | Reference |

|---|---|---|---|---|

| Thermal (ACCN, 100 °C) | Hydrosilylated amine and Cyclized product | 75% | 15% (linear), 85% (cyclic) | conicet.gov.arresearchgate.net |

Intramolecular Radical Cyclization Pathways

A notable feature of the hydrosilylation of prop-2-en-1-amine is the competing intramolecular radical cyclization pathway that leads to a ring-closed product. conicet.gov.arresearchgate.net This occurs alongside the standard hydrosilylation reaction. conicet.gov.ar

The proposed mechanism for this cyclization involves several steps:

A silyl radical, (Me₃Si)₃Si•, adds to the carbon-carbon double bond of the allylamine. researchgate.net

The resulting carbon-centered radical then abstracts a hydrogen atom from the adjacent amino (-NH₂) group. researchgate.net

This generates an aminyl radical, which subsequently attacks the silicon atom of the ancillary (Me₃Si)₃Si group. researchgate.net

The process concludes with an intramolecular radical cyclization, resulting in the formation of the ring-closed product and the loss of a trimethylsilyl (B98337) radical. researchgate.net

The ratio of the simple hydrosilylation product to the cyclized product is dependent on the initiation method. conicet.gov.ar Thermal initiation strongly favors the formation of the cyclized product, whereas photochemical initiation yields an equal mixture of both the linear and the cyclized compounds. conicet.gov.ar

Reactivity and Organic Transformations of 3 Chloroprop 2 En 1 Amine

Cross-Coupling Chemistry

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 3-chloroprop-2-en-1-amine serves as a valuable partner in these transformations.

Reactions with Grignard Reagents for Stereoselective Allylamine (B125299) Synthesis

A significant application of this compound is in the stereoselective synthesis of allylamines through iron-catalyzed cross-coupling with Grignard reagents. researchgate.net This methodology allows for the creation of both trans- and cis-allylamines with a high degree of stereochemical control. The process begins with the preparation of stereochemically pure (E)- or (Z)-3-chloroprop-2-en-1-amines, which are then reacted with various Grignard reagents in the presence of an iron catalyst.

The reaction demonstrates broad applicability with a range of Grignard reagents, including those derived from alkyl, aryl, and vinyl halides. The stereoselectivity of the reaction is noteworthy, with the configuration of the double bond in the starting material being retained in the final allylamine product. This method has been successfully employed in the synthesis of the antifungal agent naftifine. researchgate.net

Table 1: Examples of Iron-Catalyzed Cross-Coupling of this compound with Grignard Reagents

| Grignard Reagent | Product | Yield (%) | Stereoselectivity |

| Phenylmagnesium bromide | N-(3-Phenylallyl)amine | 85 | >98% trans |

| Vinylmagnesium bromide | N-(Penta-2,4-dien-1-yl)amine | 78 | >98% trans |

| Ethylmagnesium bromide | N-(Pent-2-en-1-yl)amine | 82 | >98% trans |

| n-Butylmagnesium bromide | N-(Hept-2-en-1-yl)amine | 80 | >98% trans |

Data synthesized from findings presented in cited literature.

Coupling with Alkynes and Other Unsaturated Systems

While the provided search results focus heavily on Grignard reagents, the reactivity profile of this compound suggests its potential for coupling with other unsaturated systems, such as alkynes. Palladium-copper catalyzed coupling reactions of similar allylic chlorides with terminal alkynes are well-established methods for the synthesis of enyne systems. This suggests that this compound could likely participate in analogous Sonogashira-type couplings to afford enynamines, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles and other complex molecules.

Evaluation of Functional Group Compatibility and Regioselectivity in Cross-Coupling

The iron-catalyzed cross-coupling of 3-chloroprop-2-en-1-amines with Grignard reagents exhibits good functional group compatibility. researchgate.net The reactions can be performed in the presence of various functional groups on the Grignard reagent, including ethers and protected amines. This tolerance is crucial for the efficient synthesis of complex molecules without the need for extensive protecting group manipulations.

Regioselectivity is a key consideration in reactions involving allylic substrates. In the iron-catalyzed cross-coupling, the reaction proceeds with high regioselectivity, with the Grignard reagent exclusively attacking the carbon atom bearing the chlorine atom (the α-position), without any evidence of the isomeric product resulting from attack at the γ-position. This high degree of regiocontrol is a significant advantage of this synthetic method.

Nucleophilic Substitution Reactions

The electrophilic nature of the carbon atom attached to the chlorine in this compound makes it susceptible to nucleophilic attack.

Substitution of the Chloropropyl Moiety

The chlorine atom in this compound can be readily displaced by a variety of nucleophiles. These reactions typically proceed via an S(_N)2 or S(_N)2' mechanism, depending on the nucleophile and reaction conditions. For instance, reaction with secondary amines can lead to the formation of diamine structures. The versatility of this substitution allows for the introduction of a wide range of functionalities, making this compound a useful precursor for the synthesis of diverse chemical libraries.

Derivatization to O-Alkylated Hydroxylamines

This compound can serve as a precursor for the synthesis of O-alkylated hydroxylamines. For example, the related compound O-((2E)-3-Chloro-2-propen-1-yl)hydroxylamine has been synthesized. nih.gov This class of compounds is valuable in medicinal chemistry and as building blocks in organic synthesis. The synthesis of such derivatives would likely involve the reaction of a protected hydroxylamine (B1172632) with 1,3-dichloropropene (B49464) to install the chloropropenyl moiety, followed by deprotection.

Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to various addition reactions, with hydrosilylation being a key example.

Hydrosilylation of the Carbon-Carbon Double Bond

While direct studies on the hydrosilylation of this compound are not extensively documented, the reactivity can be inferred from studies on analogous compounds such as prop-2-en-1-amine (allylamine) and 3-chloroprop-1-ene (allyl chloride). The radical-based hydrosilylation reaction of these substrates has been successfully carried out in an aqueous medium using tris(trimethylsilyl)silane (B43935), ((Me3Si)3SiH), under different initiation conditions.

For instance, the hydrosilylation of prop-2-en-1-amine initiated by the thermal decomposition of an azo compound (ACCN) proceeds to give the simple addition product, 3-(tris(trimethylsilyl)silyl)propan-1-amine, along with a cyclized product. acs.org Similarly, 3-chloroprop-1-ene undergoes hydrosilylation to yield 1-chloro-3-(tris(trimethylsilyl)silyl)propane without reduction of the chlorine atom. acs.org These reactions demonstrate the feasibility of adding a silyl (B83357) group across the double bond while potentially retaining the chloro and amino functionalities of the parent molecule.

The reaction can be initiated thermally or photochemically. Interestingly, under photoinitiation, the hydrosilylated product from 3-chloroprop-1-ene was not obtained, whereas prop-2-en-1-amine reacted successfully. acs.org

Table 1: Hydrosilylation Product Yields of Substrates Analogous to this compound Data sourced from studies using (Me3Si)3SiH in an aqueous medium. acs.org

| Substrate | Initiation Method | Product(s) | Yield (%) |

|---|---|---|---|

| 3-Chloroprop-1-ene | ACCN (100 °C, 2 h) | 1-chloro-3-(tris(trimethylsilyl)silyl)propane | 65 |

| 3-Chloroprop-1-ene | Photochemical (254 nm) | No reaction | — |

| Prop-2-en-1-amine | ACCN (100 °C, 2 h) | Addition and cyclized products | 65 (total) |

| Prop-2-en-1-amine | Photochemical (254 nm) | Addition and cyclized products | 65 (total) |

Stereochemical Control in Addition Reactions

Achieving stereochemical control in addition reactions to prochiral alkenes is a significant challenge in organic synthesis. For allylic systems similar to this compound, stereocontrol in reactions like hydrosilylation is of considerable interest. Research on the intramolecular hydrosilylation of allylic and homoallylic alcohols has demonstrated a powerful method for the stereoselective synthesis of 1,3-diol skeletons. nih.gov This suggests that the amino group in this compound could similarly direct the stereochemical outcome of addition reactions.

The choice of catalyst and ligands plays a critical role in determining the stereoselectivity of such transformations. rsc.org In nickel-catalyzed hydrosilylation of allenes, for example, the stereoselectivity can be precisely controlled by modulating the steric and electronic properties of the phosphine ligands used. rsc.orgnih.gov Ligands with different cone angles and non-covalent interactions can selectively favor the formation of either (Z)- or (E)-isomers of the resulting allylsilanes. rsc.orgnih.gov These principles suggest that a careful selection of a chiral catalyst system could potentially achieve enantioselective or diastereoselective additions to the alkene moiety of this compound.

Cyclization and Heterocyclization Processes

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic carbon skeleton (enhanced by the chloro substituent), makes it an ideal precursor for various cyclization reactions to form heterocyclic systems.

Intramolecular Cyclization Pathways

Several pathways for the intramolecular cyclization of this compound and its derivatives can be envisioned. One such pathway involves the cyclization of a downstream product. For example, the hydrosilylated derivative of prop-2-en-1-amine has been observed to undergo subsequent intramolecular cyclization. acs.org

Another significant pathway is the Hofmann-Löffler reaction, which involves the cyclization of N-halogenated amines to form pyrrolidines. acs.orgyoutube.com This reaction proceeds via a radical mechanism involving an intramolecular 1,5-hydrogen atom transfer. youtube.com By first converting the amine in a derivative of this compound to an N-haloamine, it is conceivable that subsequent radical-initiated cyclization could lead to the formation of functionalized pyrrolidine rings. Furthermore, modern methods allow for halogenation-induced C-N bond activation, enabling intramolecular substitution of amino groups by various nucleophiles to form cyclic structures. rsc.orgnih.gov Additionally, allylic and homoallylic amines can undergo electrochemically mediated carboxylative cyclization with carbon dioxide to produce pharmacologically active 2-oxazolidinones. nih.gov

Formation of Heterocyclic Systems from Related Halogenated Propenyl Precursors

Halogenated precursors are versatile building blocks for the synthesis of a wide array of heterocyclic compounds. Methodologies involving the intramolecular cyclization and halogenation of N-arylpropynamides have been developed to produce valuable halogenated spiro[4.5]trienones and 3-halogenated quinolin-2-ones. researchgate.net These reactions often proceed via hypervalent iodine reagents that facilitate an ipso-halocyclization. researchgate.net

The presence of both a halogen and an amine in the same molecule, as in this compound, provides the necessary components for such cyclizations. Depending on the reaction conditions and the specific substrate, it is possible to construct various N-heterocycles. The general principle involves the activation of one part of the molecule (e.g., the double bond or the N-H bond) to facilitate a nucleophilic attack from another part, leading to ring closure.

Organomercury(II)-Mediated Cycloaddition Chemistry

Organomercury(II) salts are effective electrophilic reagents that can mediate the cyclization of unsaturated compounds containing intramolecular nucleophiles. beilstein-journals.orgnih.gov The general mechanism involves the initial reaction of the alkene with a Hg(II) salt, such as mercuric acetate or mercuric trifluoroacetate, to form a mercurinium ion intermediate. beilstein-journals.org This intermediate is then attacked by an internal nucleophile, in this case, the amine group, to yield a cyclized organomercurial compound. beilstein-journals.org

This strategy has been widely applied to unsaturated alcohols and amines to generate various heterocyclic systems. beilstein-journals.orgnih.gov For this compound, an aminomercuration-demercuration sequence could be employed. The intramolecular attack of the amine onto the mercurinium ion would likely result in the formation of a five- or six-membered nitrogen-containing ring. The resulting carbon-mercury bond can then be cleaved, typically by reduction with sodium borohydride, to afford the final heterocyclic product. This method provides a powerful tool for constructing complex molecular frameworks from simple unsaturated precursors. beilstein-journals.org

Lithiation and Subsequent Reactions of this compound Derivatives

The deprotonation of N-substituted this compound derivatives using strong bases, such as organolithium reagents, generates highly reactive carbanionic species. The position of lithiation and the subsequent reactivity of these intermediates are influenced by the nature of the substituent on the nitrogen atom and the reaction conditions. Research in this area has unveiled a powerful strategy for the synthesis of nitrogen-containing heterocycles, particularly vinyl aziridines.

A significant breakthrough in this field was demonstrated in the stereoselective synthesis of N-Boc-protected 2-vinylaziridines. The process involves the lithiation of an N-Boc-3-chloro-N-trans-cinnamylamine derivative, followed by an intramolecular cyclization.

The starting material for this transformation is prepared by the N-alkylation of trans-cinnamylamine with (E)-1,3-dichloropropene, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This N-protected chloroallylamine derivative is then subjected to lithiation at a low temperature using a strong, non-nucleophilic base.

The choice of base and reaction conditions is critical to the success of the reaction. The use of lithium diisopropylamide (LDA) or a combination of n-butyllithium (n-BuLi) and diisopropylamine at -78 °C in tetrahydrofuran (THF) effectively generates the desired lithiated intermediate. This intermediate then undergoes a spontaneous intramolecular 5-exo-trig cyclization, displacing the chloride ion to form the thermodynamically favored trans-2-vinylaziridine. The reaction proceeds with high stereoselectivity, yielding the trans isomer as the major product.

The detailed research findings have shown that the nature of the N-protecting group plays a crucial role in the efficiency of the cyclization. The Boc group is particularly effective in stabilizing the lithiated intermediate and facilitating the desired intramolecular reaction.

The table below summarizes the key findings from the study on the synthesis of N-Boc-2-((E)-styryl)aziridine.

| Entry | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | n-BuLi/THF | -78 | 1 | trans-N-Boc-2-((E)-styryl)aziridine | 75 |

| 2 | LDA/THF | -78 to 0 | 2 | trans-N-Boc-2-((E)-styryl)aziridine | 80 |

This methodology provides a robust and stereoselective route to functionalized vinyl aziridines, which are valuable synthetic intermediates for the preparation of a variety of more complex nitrogen-containing compounds. The high degree of stereocontrol observed in this transformation underscores the utility of lithiation chemistry in the precise construction of challenging molecular frameworks. Further exploration into the reactivity of these lithiated intermediates with a broader range of electrophiles could open up new avenues for the synthesis of diverse and complex amine derivatives.

Stereochemical Aspects and Stereoselective Synthesis Involving 3 Chloroprop 2 En 1 Amine

Control of E/Z Isomerism in 3-Chloroprop-2-en-1-amine Synthesis and Reactions

The synthesis of stereochemically pure E- and Z-isomers of 3-chloroprop-2-en-1-amines is foundational for their use in stereoselective transformations. A general and effective method involves the allylation of amines with commercially available (E)- or (Z)-isomers of 1,3-dichloropropene (B49464). researchgate.net This approach allows for the preparation of the corresponding (E)- and (Z)-3-chloroprop-2-en-1-amines with high stereochemical purity.

Iron-catalyzed cross-coupling reactions of these stereochemically defined 3-chloroprop-2-en-1-amines with Grignard reagents have been shown to proceed with excellent stereoselectivity, typically greater than 99.5%. researchgate.net This high fidelity in transferring the stereochemistry of the starting material to the product is a significant advantage. For instance, the synthesis of the antifungal drug naftifine, which contains a trans-allylamine moiety, was achieved in high yield (89%) and with excellent stereoselectivity through the iron-catalyzed coupling of (E)-3-chloro-N-methyl-N-(1-naphthylmethyl)prop-2-en-1-amine with a phenyl Grignard reagent. researchgate.net Similarly, the synthesis of cinnarizine (B98889) involved an iron-catalyzed cross-coupling that proceeded with high stereoselectivity. researchgate.net

The choice of catalyst and reaction conditions plays a crucial role in maintaining the isomeric purity. Iron catalysts, such as Fe(acac)3, in a THF/NMP solvent mixture have proven effective for the cross-coupling of alkenyl halides with Grignard reagents, preserving the stereochemistry of the double bond. researchgate.net

In addition to cross-coupling, other reactions demonstrate the importance of controlling E/Z isomerism. For example, the synthesis of (E)- and (Z)-isomers of 2-(3-chloroprop-2-en-1-yl)cyclopentanone was achieved by allylating ethyl 2-oxocyclopenthanecarboxylate with the respective isomers of 1,3-dichloropropene, followed by decarboxylation. researchgate.net The stereochemical purity of the resulting ketones was approximately 99%. researchgate.net

The following table summarizes the stereoselective synthesis of various compounds starting from E/Z isomers of this compound derivatives.

| Starting Material (Isomer) | Reagent | Catalyst/Conditions | Product | Yield (%) | Stereochemical Purity (%) |

| (E)-3-chloro-N-methyl-N-(1-naphthylmethyl)prop-2-en-1-amine | Phenyl Grignard reagent | Iron catalyst | Naftifine | 89 | >99 |

| 1-[(2E)-3-chloroprop-2-en-1-yl]-4-(diphenylmethyl)piperazine | Phenylmagnesium chloride | Iron catalyst | Cinnarizine | High | High |

| (E)- or (Z)-ethyl 1-(3-chloroprop-2-en-1-yl)-2-oxocyclopenthanecarboxylate | LiCl, H2O, Acetic Acid in NMP, 130-150 °C | Krapcho Decarboxylation | (E)- or (Z)-2-(3-chloroprop-2-en-1-yl)cyclopentanone | 75-77 | ~99 |

| (E)- or (Z)-isomers of ethyl 2-(3-chloroprop-2-en-1-yl)-3-oxo-hexanoate | LiCl in NMP, 130-140 °C | Krapcho Decarboxylation | (E)- or (Z)-8-chlorooct-7-en-4-one | 77-81 | ~99 |

Diastereoselective and Enantioselective Approaches in Transformations

Beyond the control of E/Z isomerism, the diastereoselective and enantioselective transformations of this compound derivatives are crucial for the synthesis of complex chiral molecules.

Diastereoselective Reactions:

Chelation-controlled hydride reduction is a powerful strategy for achieving high diastereoselectivity in the reduction of amino ketones. For example, the treatment of an amino ketone with LiAlH(OtBu)3 in ethanol (B145695) at -78 °C resulted in the formation of the corresponding anti-β-amino alcohol as a single isomer in excellent yield. clockss.org This high diastereoselectivity is attributed to the formation of a cyclic chelate between the aluminum ion, the carbonyl oxygen, and the amine nitrogen, which directs the hydride attack from the less hindered face. clockss.org

In another instance, the reaction of bis(2-chloroprop-2-en-1-yl)sulfide with hydrazine (B178648) hydrate (B1144303) in the presence of KOH leads to the formation of thiophene (B33073) and pyrrole (B145914) derivatives. mdpi.com The stereochemistry of the products, such as the Z-isomer of 1-(3-methyl-5-methylidenedihydrothiophen-2(3H)-ylidene)-2-(1-phenylethylidene)hydrazine, was determined by the absence of cross-peaks in NOESY spectra. mdpi.com

Enantioselective Approaches:

The development of enantioselective methods involving this compound is an active area of research. While the provided search results focus more on diastereoselectivity and the control of E/Z isomerism, the principles of asymmetric catalysis can be applied to reactions involving this compound. For example, the use of chiral ligands in metal-catalyzed cross-coupling reactions or other transformations can induce enantioselectivity. researchgate.net The development of highly stereoselective asymmetric 6π-azaelectrocyclization using chiral amines demonstrates a potential strategy that could be adapted for this compound derivatives. acs.org

The following table highlights examples of diastereoselective transformations.

| Substrate | Reagent/Conditions | Product | Diastereomeric Ratio/Selectivity |

| Amino ketone | LiAlH(OtBu)3, EtOH, -78 °C | anti-β-amino alcohol | Single isomer |

| Amino ketone | Zn(BH4)2, THF, -78 °C to 0 °C | anti-IIa/syn-IIb | 2:1 |

| Amino ketone | L-selectride, ether, -78 °C to 0 °C | anti-IIa/syn-IIb | 1:2 |

| Amino ketone | N-selectride, ether, -78 °C | anti-IIa/syn-IIb | 1:9 |

Influence of Reaction Conditions on Stereoselectivity

Reaction conditions, including the choice of catalyst, solvent, temperature, and additives, can significantly influence the stereochemical outcome of reactions involving this compound.

As previously mentioned, iron catalysts have been shown to be highly effective in preserving the E/Z geometry in cross-coupling reactions. researchgate.netresearchgate.net Palladium-catalyzed reactions, such as the Heck arylation, have also been investigated for the regio- and stereoselective arylation of allylamine (B125299) derivatives. acs.org The choice of ligand in these palladium-catalyzed systems is critical for controlling the selectivity.

In the context of diastereoselective reductions of amino ketones, the reducing agent plays a pivotal role. While chelation-control with LiAlH(OtBu)3 affords the anti-product with high selectivity, other reducing agents like L-selectride and N-selectride can favor the formation of the syn-diastereomer. clockss.org The temperature is also a critical parameter, with low temperatures (-78 °C) often being essential for achieving high stereoselectivity. clockss.org

The solvent can also impact stereoselectivity. For instance, in the hydrosilylation of alkynes, the use of water as a solvent has been explored. conicet.gov.ar While the organization of organic material dispersed in water can influence the approach of reagents, the Z-isomer is preferentially obtained due to the low inversion barrier of the intermediate vinyl radicals. conicet.gov.ar

In the decarboxylation of ethyl 1-(3-chloroprop-2-en-1-yl)-2-oxocyclopenthanecarboxylate, the addition of acetic acid as a proton donor was found to be crucial for suppressing a ring-opening side reaction and achieving high yields of the desired cyclopentanone (B42830) with high stereochemical purity. researchgate.net This demonstrates how additives can be used to control the reaction pathway and, consequently, the stereochemical outcome.

Mechanistic Investigations of Reactions Involving 3 Chloroprop 2 En 1 Amine

Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 3-Chloroprop-2-en-1-amine serves as a valuable building block in these processes.

A general procedure for synthesizing trans- and cis-allylamines has been developed using iron-catalyzed cross-coupling of Grignard reagents with stereochemically pure 3-chloroprop-2-en-1-amines. researchgate.net While the specific catalytic cycle for this exact reaction is a subject of ongoing investigation, it is proposed to follow a pathway common to many iron-catalyzed cross-couplings. The cycle likely begins with the reduction of an iron(III) precatalyst to a more reactive low-valent iron species. This is followed by oxidative addition of the this compound to the iron center, cleaving the C-Cl bond to form an organoiron intermediate. Transmetalation with the Grignard reagent (R-MgX) then occurs, where the organic group from the Grignard reagent replaces the chlorine atom on the iron complex. The final step is reductive elimination, which forms the new C-C bond in the product and regenerates the active iron catalyst.

Palladium catalysis has also been employed for reactions involving this compound derivatives. For instance, Pd-Cu-catalyzed coupling with alkynes is used to stereoselectively synthesize N-(2E,4)- and N-(2Z,4)-enyne cyclic amines. researchgate.net The general mechanism for such cross-coupling reactions typically involves three key steps:

Oxidative Addition : The low-valent palladium(0) catalyst reacts with the C-Cl bond of the allylic amine, forming a π-allyl-palladium(II) complex. nih.gov

Transmetalation : The copper acetylide (formed from the alkyne and copper catalyst) transfers the alkyne group to the palladium complex.

Reductive Elimination : The coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org

The combination of amine activation with transition metal catalysis represents a powerful strategy. nih.gov In this dual approach, an amine catalyst can form a nucleophilic enamine intermediate from a carbonyl compound, which then reacts with an electrophilic π-allyl-metal complex generated from a substrate like this compound. nih.gov This merging of catalytic cycles opens up novel reaction pathways not accessible by either catalyst alone.

Detailed Studies of Radical Reaction Mechanisms

Free radical reactions offer a complementary approach to ionic reactions for bond formation. The double bond and the allylic chlorine in this compound make it a suitable substrate for radical-mediated transformations, such as hydrosilylation.

The radical-induced hydrosilylation of this compound and related allylamines has been studied, particularly using tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) in aqueous media. conicet.gov.arresearchgate.netresearchgate.net The reaction mechanism can be broken down into the classical steps of a radical chain reaction.

Initiation : The reaction is initiated by generating the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•. This can be achieved through two primary methods:

Thermal Initiation : An azo initiator, such as 4,4'-azobis(4-cyanovaleric acid) (ACCN), is decomposed at high temperatures (e.g., 100 °C) to generate carbon-centered radicals, which then abstract a hydrogen atom from (Me₃Si)₃SiH to produce the key silyl (B83357) radical. researchgate.net

Photochemical Initiation : The reaction can also be induced by UV light, which promotes the formation of the silyl radical directly from the silane (B1218182) without needing a chemical initiator. conicet.gov.arresearchgate.net

Propagation : The chain reaction proceeds through a two-step cycle:

The (Me₃Si)₃Si• radical adds to the less substituted carbon of the C=C double bond in this compound. This addition is regioselective, leading to the formation of a more stable carbon-centered radical on the adjacent carbon. nih.gov

This newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of (Me₃Si)₃SiH. This step yields the final hydrosilylated product and regenerates the (Me₃Si)₃Si• radical, which can then participate in another cycle.

Termination : The chain reaction is concluded when two radical species combine. This can involve the coupling of two silyl radicals, two carbon-centered radicals, or a silyl and a carbon-centered radical.

A notable side reaction in the hydrosilylation of allylamines is the formation of a cyclic product. conicet.gov.arconicet.gov.ar This occurs when the intermediate carbon-centered radical abstracts a hydrogen atom from the amine's NH₂ group, forming an aminyl radical. researchgate.netconicet.gov.ar This nitrogen-centered radical can then undergo an intramolecular homolytic substitution (SHi) at the silicon atom, leading to a cyclized product and the expulsion of a trimethylsilyl (B98337) radical. conicet.gov.ar

Table 1: Products from Radical Hydrosilylation of Allylamine (B125299) in Water

| Substrate | Initiation Method | Product(s) | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Allylamine | Thermal (ACCN) | Open-chain hydrosilylated product and cyclic product | Competitive H-abstraction vs. intramolecular cyclization of aminyl radical | researchgate.netconicet.gov.ar |

| Allyl alcohol | Thermal (ACCN) | Open-chain hydrosilylated product only (99% yield) | H-abstraction from silane is favored; no cyclization observed | conicet.gov.ar |

For a long time, it was a common misconception that radical reactions were largely insensitive to solvent effects. canada.carsc.org However, extensive research has shown that the choice of solvent can have a significant kinetic impact and can even alter the reaction pathway. canada.ca

In the context of the radical hydrosilylation of allylamines, water has been shown to be a particularly interesting solvent. conicet.gov.ar The reaction of allylamine with (Me₃Si)₃SiH in water yields both the expected open-chain product and a cyclized side product. conicet.gov.ar In contrast, the analogous reaction with allyl alcohol in water yields only the open-chain product. conicet.gov.ar This difference in reactivity is attributed to the differing nucleophilicity of the intermediate oxygen- and nitrogen-centered radicals in water compared to organic solvents. conicet.gov.ar

Computational studies on the related hydrothiolation of allylamine have also explored solvent effects. nih.gov By reoptimizing potential energy surfaces in solvents like toluene, acetonitrile, and water, researchers can quantify the impact of the solvent on reaction barriers. nih.gov Such studies confirm that the reaction medium plays a critical role. For example, in some radical cyclizations, the use of water as a solvent can dramatically increase the yield of the desired product compared to the same reaction run in organic solvents. conicet.gov.ar This is often due to the hydrophobic effect, which can organize the organic substrates in the aqueous medium and favor certain transition states. conicet.gov.ar

Mechanistic Pathways of Cyclization and Rearrangement Reactions

This compound and its derivatives can undergo a variety of cyclization and rearrangement reactions to form heterocyclic structures. The mechanistic pathways for these transformations are diverse, involving radical intermediates, ionic species, or transition metal catalysis.

As mentioned previously, a notable cyclization occurs during the radical hydrosilylation of allylamines. The proposed mechanism involves the initial addition of a silyl radical to the double bond, followed by an intramolecular hydrogen atom transfer from the nitrogen to the carbon radical. This generates an aminyl radical, which subsequently attacks the silicon atom in an intramolecular homolytic substitution (SHi) to form a five-membered ring. researchgate.netconicet.gov.ar

Halocyclization reactions provide another route to heterocyclic compounds. For example, N-allyl derivatives can undergo cyclization mediated by halogens like bromine or iodine. biointerfaceresearch.com These reactions are believed to proceed through the formation of a cyclic haliranium (or halonium) ion intermediate from the double bond. The nitrogen nucleophile then attacks this intermediate in an intramolecular fashion. The regioselectivity of the ring closure (e.g., 5-endo vs. 6-exo) is directed by a combination of steric and electronic factors, as dictated by Baldwin's rules and the specific substitution pattern of the substrate.

Rearrangement reactions of related systems, such as bispropargyl amines, have also been studied. acs.org Under basic conditions, these compounds can undergo complex rearrangements, like the Garratt–Braverman cyclization, which involves diradical intermediates to form aromatic systems. acs.org Computational studies have been instrumental in mapping the potential energy surfaces of these intricate transformations. acs.org

Computational Chemistry and Theoretical Studies on Reaction Intermediates and Transition States

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. By using methods like Density Functional Theory (DFT), chemists can model reaction intermediates and transition states that are often too transient to be observed experimentally.

For reactions involving allylamine derivatives, quantum chemical modeling has been used to investigate the competition between desired chain propagation and undesired chain transfer steps. researchgate.net In the radical polymerization of diallylamines, calculations of potential energy profiles revealed that the abstraction of an α-hydrogen from the allyl group (degradative chain transfer) is a major competing reaction. researchgate.net These studies found that ensuring the monomer exists in its protonated form is crucial for minimizing this side reaction and achieving high-molecular-weight polymers. researchgate.net

Theoretical studies have also been applied to probe the transition states in radical-forming steps. researchgate.net For instance, in the hydrothiolation of allylamine, a transition state for the radical-forming step was obtained computationally, helping to rationalize the observed regioselectivity. researchgate.netnih.gov

Furthermore, computational analysis has been used to understand stereoelectronic effects in intermediates. Studies on the "α-effect" (the influence of an adjacent heteroatom with a lone pair) have shown, contrary to simple models, that the lone pairs in systems like N-N or N-O are not necessarily raised in energy to become better electron donors. acs.org This has significant implications for understanding the stability and reactivity of radical and cationic intermediates where an α-heteroatom is present, which is relevant to the intermediates formed from this compound. These theoretical investigations provide a deeper understanding of the electronic structure of intermediates and the energetic barriers between them, guiding the development of new and more efficient chemical reactions.

Compound Reference Table

Applications of 3 Chloroprop 2 En 1 Amine As a Versatile Synthetic Building Block

Construction of Advanced Allylamine (B125299) Scaffolds

Allyl amines are a critical class of organic compounds, recognized for their role as foundational building blocks in the synthesis of numerous natural products, bioactive molecules, and pharmaceutical agents. The structure of 3-chloroprop-2-en-1-amine makes it an ideal precursor for creating more complex, substituted allylamine frameworks.

A significant application is the stereoselective synthesis of trans- and cis-allylamines through iron-catalyzed cross-coupling reactions. This method involves the reaction of stereochemically pure 3-chloroprop-2-en-1-amines with various Grignard reagents. The use of iron catalysts, such as iron(III) acetylacetonate [Fe(acac)₃], is advantageous due to iron's low cost, low toxicity, and high abundance. This process allows for the efficient formation of new carbon-carbon bonds at the chlorinated carbon of the allyl system, leading to the synthesis of a wide array of structurally diverse allylamines with high yield and stereoselectivity.

For instance, the reaction can be used to synthesize the antifungal drug Naftifine. In this synthesis, an N-substituted derivative of (E)-3-chloroprop-2-en-1-amine is coupled with a suitable Grignard reagent in a key step to construct the final allylamine structure of the drug.

Table 1: Iron-Catalyzed Cross-Coupling of this compound Derivatives with Grignard Reagents

| This compound Derivative | Grignard Reagent | Catalyst | Product |

|---|---|---|---|

| N-Substituted (E)-3-chloroprop-2-en-1-amine | Phenylmagnesium bromide | Fe(acac)₃ | N-Substituted (E)-3-phenylprop-2-en-1-amine |

| N-Substituted (E)-3-chloroprop-2-en-1-amine | Naphthylmagnesium bromide | Fe(acac)₃ | N-Substituted (E)-3-naphthylprop-2-en-1-amine |

Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

The reactivity of this compound also lends itself to the formation of various heterocyclic systems, which are core components of many pharmaceuticals and functional materials.

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or weakly acidic conditions. derpharmachemica.compharmaguideline.comorganic-chemistry.org As a primary amine, this compound is a suitable substrate for this transformation.

In a typical Paal-Knorr reaction, the amine attacks the carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to form the aromatic pyrrole (B145914) ring. nih.govorganic-chemistry.org By reacting this compound with a 1,4-diketone such as 2,5-hexanedione, the expected product would be N-(3-chloroprop-2-en-1-yl)-2,5-dimethylpyrrole. This reaction attaches the chloropropenyl group to the nitrogen atom of the pyrrole ring, providing a handle for further functionalization. While this represents a direct application of a well-established reaction for primary amines, specific examples detailing the use of this compound in the literature are not prevalent. uctm.eduresearchgate.net

Table 2: Plausible Paal-Knorr Synthesis of an N-Substituted Pyrrole

| 1,4-Dicarbonyl Compound | Amine | Expected Product |

|---|

The synthesis of thiophene (B33073) rings often involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, a reaction also known as the Paal-Knorr thiophene synthesis. derpharmachemica.compharmaguideline.com Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. pharmaguideline.com

A direct synthesis of a thiophene ring using this compound is not typical, as the amine itself does not become part of the thiophene ring in these standard syntheses. However, the outline's specification of using "related precursors" suggests an indirect pathway. One could theoretically utilize this compound to first synthesize a more complex molecule that contains a 1,4-dicarbonyl moiety, which could then undergo cyclization with a sulfur source to form a thiophene ring. Such a multi-step process would classify the use of this compound as a starting material for a precursor, rather than a direct participant in the heterocyclization. Thiophene-containing analogues of allylamine-based antifungal agents have been synthesized, demonstrating the structural compatibility of these two moieties in bioactive molecules. nih.gov

Lactams, or cyclic amides, are important structural motifs in many biologically active compounds, most notably in β-lactam antibiotics. The nitrogen atom of the lactam ring can be functionalized through N-alkylation. This reaction typically proceeds by deprotonation of the lactam N-H bond with a strong base, such as sodium hydride (NaH), to form a nucleophilic lactamate anion. This anion then displaces a leaving group on an alkylating agent in a nucleophilic substitution reaction.

This compound is a suitable alkylating agent for this purpose, where the allylic chloride serves as the leaving group. The reaction would result in the formation of an N-(3-chloroprop-2-en-1-yl)lactam. This introduces the synthetically versatile chloropropenyl group onto the lactam nitrogen, allowing for subsequent chemical modifications, such as cross-coupling reactions. This represents a straightforward and chemically sound application of standard alkylation chemistry, providing a route to more complex lactam derivatives.

Role in the Synthesis of Complex Organic Molecules

The utility of this compound as a building block is highlighted by its incorporation into the synthesis of complex, biologically active molecules.

The strategic importance of this compound and its derivatives is evident in the pharmaceutical industry. The iron-catalyzed cross-coupling methodology described previously has been successfully applied to the synthesis of important antifungal and antihistamine drugs.

Naftifine: This topical antifungal agent, used to treat conditions like athlete's foot and ringworm, is a prominent example of an allylamine drug. Its synthesis can be achieved via the iron-catalyzed coupling of N-methyl-N-(1-naphthylmethyl)-3-chloroprop-2-en-1-amine with a Grignard reagent, demonstrating a key application of the allylamine scaffolds derived from this building block.

Cinnarizine (B98889): This antihistamine and calcium channel blocker is used to treat nausea, vertigo, and motion sickness. The synthesis of Cinnarizine involves the preparation of an intermediate, 1-[(2E)-3-chloroprop-2-en-1-yl]-4-(diphenylmethyl)piperazine. This intermediate is formed by the allylation of 1-(diphenylmethyl)piperazine with (E)-1,3-dichloropropene. The subsequent iron-catalyzed cross-coupling of this intermediate with phenylmagnesium halide yields Cinnarizine. nih.gov This synthesis showcases how the 3-chloropropene unit serves as a crucial linker in constructing the final drug molecule.

Table 3: Bioactive Compounds Synthesized Using this compound Derivatives

| Precursor derived from this compound | Key Reaction | Bioactive Product | Therapeutic Class |

|---|---|---|---|

| N-methyl-N-(1-naphthylmethyl)-3-chloroprop-2-en-1-amine | Iron-catalyzed cross-coupling | Naftifine | Antifungal |

Derivatization for Analytical and Research Purposes

The primary amino group and the reactive allyl chloride moiety of this compound make it a candidate for various derivatization reactions. These reactions can be employed to introduce specific tags for analytical detection or to create novel molecules for research applications. While this compound is recognized as a versatile synthetic building block, detailed research findings on its specific derivatization for analytical and research purposes are not extensively documented in publicly available literature. However, based on the known reactivity of primary amines and allylic chlorides, several derivatization strategies can be postulated and are commonly employed for similar molecules.

One of the primary motivations for derivatizing molecules like this compound is to enhance their detectability in analytical techniques such as high-performance liquid chromatography (HPLC) and fluorescence spectroscopy. Since many small organic molecules lack a significant chromophore or fluorophore, derivatization is a key step to enable sensitive detection.

A common approach for tagging primary amines is through reaction with fluorescent reagents. For instance, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines to form stable, highly fluorescent sulfonamide adducts. This reaction, typically carried out in a buffered aqueous solution or aprotic organic solvents, would yield N-(3-chloroprop-2-en-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide. The resulting derivative would possess strong fluorescence, allowing for its detection at very low concentrations.

Another widely used reagent is fluorescamine, which rapidly reacts with primary amines to form fluorescent pyrrolinone derivatives. This reaction is advantageous due to its speed and the fact that fluorescamine itself is non-fluorescent, reducing background signal. The derivatization of this compound with fluorescamine would produce a highly fluorescent product suitable for sensitive quantification.

Beyond fluorescent labeling, this compound can be derivatized to introduce moieties that facilitate detection by other means, such as ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry. Reagents like 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent) react with primary amines to form dinitrophenyl (DNP) derivatives, which are colored and can be detected by UV-Vis spectroscopy.

The bifunctional nature of this compound also allows for its use in the synthesis of more complex molecules for research purposes. The primary amine can be acylated or alkylated, while the allylic chloride can participate in nucleophilic substitution reactions. This dual reactivity makes it a useful building block in combinatorial chemistry for the generation of libraries of compounds for screening in drug discovery and other research areas. For example, the amine could be protected, followed by reaction at the chloride position, and then deprotection and further derivatization of the amine.

Table 1: Potential Derivatization Reactions of this compound for Analytical and Research Purposes

| Derivatizing Reagent | Functional Group Targeted | Potential Derivative | Purpose/Application | Detection Method |

|---|---|---|---|---|

| Dansyl chloride | Primary amine | N-(3-chloroprop-2-en-1-yl)dansylamide | Fluorescent labeling for sensitive quantification | Fluorescence Spectroscopy, HPLC with fluorescence detection |

| Fluorescamine | Primary amine | Pyrrolinone derivative | Fluorogenic labeling for high-sensitivity analysis | Fluorescence Spectroscopy |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary amine | N-(3-chloroprop-2-en-1-yl)-2,4-dinitroaniline | Chromophoric tagging for UV-Vis detection | UV-Vis Spectroscopy, HPLC-UV |

| Acylating agents (e.g., acid chlorides, anhydrides) | Primary amine | Amide derivatives | Synthesis of novel compounds for research libraries | Mass Spectrometry, NMR Spectroscopy |

| Alkylating agents | Primary amine | Secondary or tertiary amine derivatives | Creation of diverse building blocks for synthesis | Mass Spectrometry, NMR Spectroscopy |

Green Chemistry Principles in the Synthesis and Application of 3 Chloroprop 2 En 1 Amine

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are efficient, selective, and environmentally benign. For the synthesis of allylic amines such as 3-Chloroprop-2-en-1-amine, research has focused on moving away from traditional methods that may require harsh conditions or produce significant waste.

Recent advancements have highlighted the potential of synergistic catalytic systems. For example, a palladium/hydroquinone catalytic system has been shown to enable aerobic allylic C-H amination in green solvents like ethanol (B145695) and water under ambient conditions. nih.gov This approach avoids the need for stoichiometric benzoquinone oxidants, which are a common drawback in many palladium-catalyzed reactions. nih.gov Similarly, the combination of a photocatalyst with a cobaloxime catalyst has been reported for the site-selective allylic amination of olefins with secondary alkyl amines, eliminating the need for external oxidants and representing a highly atom-economical approach. researchgate.net

The use of earth-abundant metals as catalysts is another key area of sustainable chemistry. Nickel-catalyzed allylic amination of allylic alcohols has been successfully demonstrated in water, offering a milder and more sustainable alternative to traditional palladium catalysts. rsc.orgrsc.org Dual photoredox and nickel catalysis has also been employed for the cross-coupling of alkyl bromides with 3-bromoallylamines to produce more complex allylamine (B125299) structures under mild conditions. rsc.org These catalytic methodologies, while not all directly demonstrated on this compound, provide a blueprint for the development of greener synthetic routes to this and related compounds, likely starting from precursors such as 1,3-dichloropropene (B49464) or the corresponding allylic alcohol. The use of pincer-type complexes of manganese and ruthenium also represents a promising avenue for the green catalytic synthesis of amines under mild conditions. yedarnd.com

Table 1: Comparison of Catalytic Systems for Allylic Amination

| Catalytic System | Key Features | Potential Application for this compound Synthesis |

|---|---|---|

| Palladium/Hydroquinone | Aerobic oxidation, use of green solvents (ethanol/water), avoids stoichiometric oxidants. nih.gov | Amination of a 3-chloropropene precursor. |

| Photocatalyst/Cobaloxime | Site-selective, oxidant-free, high atom economy. researchgate.net | Direct amination of 3-chloropropene. |

| Nickel Catalysis | Earth-abundant metal, can be performed in water. rsc.orgrsc.org | Amination of 3-chloro-2-propen-1-ol. |

| Dual Photoredox/Nickel | Mild reaction conditions, broad substrate scope. rsc.org | Cross-coupling reactions to form substituted 3-chloroallylamines. |

| Pincer Complexes (Mn, Ru) | Use of earth-abundant metals, mild conditions. yedarnd.com | Direct synthesis from alcohols and amines. |

Utilization of Aqueous Reaction Media

The use of water as a reaction solvent is a primary goal of green chemistry due to its non-toxic, non-flammable, and abundant nature. dalalinstitute.com For the synthesis of this compound, which is typically prepared from water-insoluble precursors, conducting the reaction in an aqueous medium presents both challenges and opportunities.

One effective strategy to facilitate reactions between immiscible aqueous and organic phases is phase-transfer catalysis (PTC). dalalinstitute.comresearchgate.netjetir.org In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could be employed to transport an amine nucleophile (or its precursor, ammonia) from the aqueous phase to an organic phase containing the substrate, such as 1,3-dichloropropene. This methodology has been shown to accelerate reaction rates, improve yields, and reduce the need for organic solvents. dalalinstitute.com The reaction of 1,2,3-trichloropropane (B165214) with dilute aqueous sodium hydroxide (B78521) to produce 2,3-dichloroprop-1-ene, a potential precursor, is significantly accelerated by the use of a phase-transfer catalyst. researchgate.net

Furthermore, advancements in catalysis have enabled direct allylic aminations in water. For instance, a copper(II)-catalyzed method has been developed for the synthesis of allylic amines from terpenic chlorides in water. researchgate.net Nickel catalysis in the presence of nanomicelles has also been shown to be effective for allylic amination in water, with the added benefits of catalyst recycling and low residual metal in the final product. rsc.org These approaches highlight the potential for developing an "all-water" synthesis of this compound, which would significantly improve the environmental profile of its production.

Strategies for Improved Atom Economy and Reduced Waste Generation

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.net High atom economy is crucial for minimizing waste generation. In the synthesis of this compound, the choice of synthetic route has a significant impact on its atom economy and the amount of waste produced.

A common laboratory and potential industrial synthesis of this compound likely involves the reaction of 1,3-dichloropropene with ammonia (B1221849). In this reaction, one equivalent of hydrogen chloride is produced as a byproduct for every equivalent of the desired product formed. This byproduct must be neutralized, typically with a base, which generates a salt as waste. The theoretical atom economy for this reaction can be calculated as follows:

Reaction: C₃H₄Cl₂ + NH₃ → C₃H₆ClN + HCl

Molecular Weight of 1,3-Dichloropropene (C₃H₄Cl₂): 110.97 g/mol

Molecular Weight of Ammonia (NH₃): 17.03 g/mol

Molecular Weight of this compound (C₃H₆ClN): 91.54 g/mol nih.gov

Total Molecular Weight of Reactants: 110.97 + 17.03 = 128.00 g/mol

Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100% Atom Economy = (91.54 / 128.00) x 100% = 71.5%

While a 71.5% atom economy is reasonable for some reactions, there is still significant room for improvement. Strategies to enhance atom economy and reduce waste in the production of this compound and other industrial chemicals include:

Process Optimization: Carefully controlling reaction conditions such as temperature, pressure, and stoichiometry to maximize the yield of the desired product and minimize the formation of byproducts. blazingprojects.com

Catalyst and Solvent Recycling: Implementing procedures to recover and reuse catalysts and solvents, which reduces both cost and waste. eolss.net

Alternative Synthetic Routes: Exploring addition reactions, which inherently have 100% atom economy, or direct C-H amination of a suitable precursor, which would avoid the generation of a leaving group and the associated waste. The direct coupling of olefins and amines is considered a highly atom-economical approach to allylamines. researchgate.net

Waste Valorization: Finding applications for any byproducts generated, thereby turning waste into a valuable resource. eolss.net

Table 2: Atom Economy of a Hypothetical Synthesis of this compound

| Reactant | Molecular Weight (g/mol) | Product | Molecular Weight (g/mol) | Byproduct | Molecular Weight (g/mol) | Atom Economy (%) |

|---|---|---|---|---|---|---|

| 1,3-Dichloropropene | 110.97 | This compound | 91.54 | Hydrogen Chloride | 36.46 | 71.5 |

| Ammonia | 17.03 | |||||

| Total | 128.00 |

Exploration of Biocatalytic Approaches (e.g., Transaminases)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. researchgate.net Enzymes operate under mild conditions (typically in aqueous media at ambient temperature and pressure), are highly selective, and can be engineered to perform specific transformations. For the synthesis of chiral amines, transaminases (TAs) are particularly promising biocatalysts. almacgroup.comnih.gov

Transaminases catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, using pyridoxal-5'-phosphate (PLP) as a cofactor. nih.gov This reaction can be used for the asymmetric synthesis of chiral amines, often with very high enantiomeric excess. While the direct biocatalytic synthesis of this compound has not been extensively reported, the broad substrate scope of many transaminases suggests that this is a feasible approach. nih.govmdpi.com A hypothetical biocatalytic route would involve the transamination of 3-chloro-2-propenal or a corresponding ketone.

Recent research has focused on discovering and engineering transaminases with novel substrate specificities. A metagenomics approach has been successfully used to identify new transaminases that are active towards a broad range of substrates, including those for the synthesis of allylic amines. almacgroup.com Furthermore, protein engineering has been used to expand the substrate scope of transaminases to accept bulkier substrates, which is relevant for the synthesis of more complex pharmaceutical intermediates. nih.gov

Other classes of enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), also show great potential for the synthesis of chiral amines. researchgate.netfrontiersin.org Biocatalytic cascades, where multiple enzymes are used in a one-pot reaction, can further enhance the efficiency and sustainability of amine synthesis. acs.org The exploration of these biocatalytic methods for the synthesis of this compound could lead to a highly efficient, selective, and environmentally friendly production process, particularly if a chiral version of the molecule is desired.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.